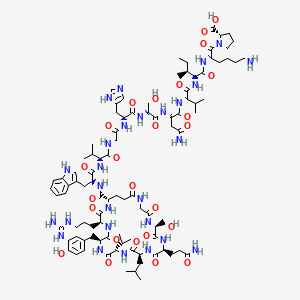

lariatine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lariatin A: est un composé unique produit par Rhodococcus jostii K01-B0171, une actinobactérie isolée à partir d'agrégats de sol dans le Yunnan, en Chine . Il appartient à une classe de peptides lasso, caractérisés par leur structure distinctive en forme de lasso. Ces peptides présentent des activités biologiques puissantes, ce qui en fait des cibles intrigantes pour la recherche et le développement de médicaments.

Applications De Recherche Scientifique

Antifungal Activity:

- Apart from its anti-mycobacterial properties, Lariatin A also exhibits potent antifungal activity.

- It effectively targets fungal pathogens such as Candida albicans and Aspergillus fumigatus .

Mécanisme D'action

Target of Action

Lariatin A is a potent antimycobacterial agent . Its primary targets are Mycobacterium smegmatis and Mycobacterium tuberculosis . These bacteria are responsible for various diseases, including tuberculosis, which is one of the leading causes of death worldwide .

Mode of Action

The mode of action of Lariatin A involves disrupting the integrity of the bacterial cell membrane . It forms pores in the membrane, leading to leakage of intracellular contents and ultimately causing bacterial cell death .

Biochemical Pathways

Lariatin A is a lasso peptide , a subclass of ribosomally synthesized and post-translationally modified peptides (RiPPs) . The unique lasso structure of Lariatin A contributes to its antimycobacterial activity . The biosynthetic pathway of Lariatin A involves the methylation of a precursor peptide .

Pharmacokinetics

Its potent antimycobacterial activity suggests that it may have suitable bioavailability for therapeutic use .

Result of Action

Lariatin A exhibits potent growth inhibition against Mycobacterium smegmatis and Mycobacterium tuberculosis . It has been shown to inhibit the growth of Mycobacterium smegmatis with minimum inhibitory concentration (MIC) values of 3.13 µg/ml, and Mycobacterium tuberculosis with an MIC of 0.39 µg/ml .

Action Environment

The action of Lariatin A can be influenced by various environmental factors. For instance, the production of Lariatin A is carried out by Rhodococcus jostii K01-B0171, a bacterium isolated from soil aggregates . The soil environment, including factors such as nutrient availability and microbial competition, may influence the production and activity of Lariatin A . .

Analyse Biochimique

Biochemical Properties

Lariatin A interacts with several biomolecules in its biochemical reactions. The mutational analysis revealed that four amino acid residues (Gly1, Arg7, Glu8, and Trp9) in lariatin A are essential for the maturation and production in the biosynthetic machinery .

Cellular Effects

Lariatin A has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lariatin A exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The C-terminal tail passes through the ring to form the rigid lariat-protoknot structure .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, lariatin A shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of lariatin A vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Lariatin A is involved in several metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Lariatin A is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of lariatin A and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Isolement de la souche K01-B0171:

- Rhodococcus jostii K01-B0171 a été cultivée à partir d'échantillons de sol collectés dans le Yunnan.

- Le composé a été séparé du bouillon de culture en utilisant des chromatographies sur colonne HP-20 et ODS.

- La purification a été réalisée par chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Activité contre les mycobactéries:

- Son inhibition spécifique contre les mycobactéries en fait un candidat prometteur pour des études plus approfondies.

Lariatin A: inhibe la croissance de Mycobacterium smegmatis (CMI: 3,13 mg/ml) et de Mycobacterium tuberculosis (CMI: 0,39 mg/ml).

4. Applications de la Recherche Scientifique

Activité antifongique:- Outre ses propriétés antimycobactériennes, Lariatin A présente également une activité antifongique puissante.

- Il cible efficacement les agents pathogènes fongiques tels que Candida albicans et Aspergillus fumigatus .

5. Mécanisme d'Action

- Le mécanisme précis par lequel Lariatin A exerce ses effets reste un domaine de recherche actif.

- Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, contribuant à ses propriétés antimicrobiennes.

Comparaison Avec Des Composés Similaires

- Des composés similaires dans cette classe comprennent Lariatin B , qui partage la même structure en forme de lasso .

Lariatin A: se distingue par sa structure en lasso et son activité double contre les mycobactéries et les champignons.

Propriétés

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(5S,8S,11S,14S,17S,20S,23S)-8-(3-amino-3-oxopropyl)-20-(3-carbamimidamidopropyl)-5-(hydroxymethyl)-17-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-14-propan-2-yl-1,4,7,10,13,16,19,22-octazacyclohexacosane-23-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWDOXCVVHITIW-KBACZRJDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H143N27O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2051.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.